molecular formula C7H8INO2 B8611561 (4-Iodo-2-methoxy-pyridin-3-yl)methanol

(4-Iodo-2-methoxy-pyridin-3-yl)methanol

Cat. No. B8611561
M. Wt: 265.05 g/mol
InChI Key: GVWGPWWPDNCITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Iodo-2-methoxy-pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8INO2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
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properties

Product Name

(4-Iodo-2-methoxy-pyridin-3-yl)methanol

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

(4-iodo-2-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3

InChI Key

GVWGPWWPDNCITP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Solid NaBH4 (28 mg, 0.74 mmol) was added in one portion to a solution of 3-formyl-4-iodo-2-methoxypyridine (prepared according to the method of Fang et al., J. Org. Chem., 1994, 59, 6142) (98 mg, 0.37 mmol) in methanol (4 mL) at −5° C. Vigorous bubbling was observed and the yellow reaction solution turned colorless. The reaction was immediately quenched by the addition of water (2 mL) and the methanol was removed under reduced pressure. The resulting residue was diluted with ethyl acetate (20 mL) and water (20 mL). The aqueous layer was separated and extracted with ethyl acetate (3×10 mL). The organic fractions were combined, dried (MgSO4), filtered and concentrated to give 3-(hydroxymethyl)-4-iodo-2-methoxypyridine as a colorless, crystalline solid. This material was used in the next reaction without further purification. R/0.4 (30% ethyl acetate/petrol elution). MS (APCI, m/z 266 (M++1, 100%). 1H NMR (200 MHz, CDCl3): δ3.98 (s, 3H), 4.80 (s, 2H), 7.34 (d, J=4.0 Hz, 1H), 7.70 (d, J=4.0 Hz, 1H).
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure in Example 1, the reaction was carried out with 1b (1.88 g, 7.1 mmol) and NaBH4 (0.135 g, 3.56 mmol) in EtOH (40 mL) to afford 2b as a pale yellow oil (1.83 g, 97%). The crude product was sufficiently pure for the subsequent reaction. IR (CH2Cl2, NaCl,cm−1) 3391, 2946, 1561, 1459, 1380, 1019, 805; 1H NMR (300 MHz, CDCl3) δ2.43 (t, J=7 Hz,1H), 3.99 (s, 3H), 4.82 (d, J=7 Hz, 2H), 7.35 (d, J=5.4 Hz, 1H), 7.7 (d, J=5.4 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ54.29, 64.90, 112.12, 126.50, 128.15, 146.59, 161.71; HRMS (EI) m/z calcd for C7H8NO2I (M+) 264.9600, found 264.9598; LRMS (EI) m/z 265 (M+, 53), 250(84), 138(30), 84(100), 78(30).
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.135 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

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